molecular formula C8H5ClFN B1648513 6-chloro-7-fluoro-1H-indole CAS No. 259860-04-3

6-chloro-7-fluoro-1H-indole

Cat. No.: B1648513
CAS No.: 259860-04-3
M. Wt: 169.58 g/mol
InChI Key: OPEAQMMQYFSXKX-UHFFFAOYSA-N
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Description

6-chloro-7-fluoro-1H-indole is an organic compound with the molecular formula C8H5ClFN. It is a derivative of indole, a fundamental structure in organic chemistry known for its presence in many natural products and pharmaceuticals. This compound is characterized by the substitution of chlorine and fluorine atoms at the 6th and 7th positions of the indole ring, respectively. It appears as a colorless to pale yellow crystalline solid and is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 6-chloroindole with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) can yield this compound.

Reaction Conditions:

    Temperature: Typically, the reaction is carried out at room temperature to moderate temperatures (20-50°C).

    Solvent: Common solvents include dichloromethane or acetonitrile.

    Catalysts: Lewis acids such as aluminum chloride may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. The scalability of these methods makes them suitable for large-scale production required in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-fluoro-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.

    Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution, where nucleophiles replace the halogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used under mild conditions.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 6-chloro-7-methoxy-1H-indole can be formed.

    Oxidation Products: Indole oxides or quinones.

    Reduction Products: Dehalogenated indole derivatives.

Scientific Research Applications

6-chloro-7-fluoro-1H-indole has significant applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a probe in studying biological pathways involving indole derivatives.

    Medicine: Potential precursor in the synthesis of pharmaceutical compounds with antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1H-indole: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    7-fluoro-1H-indole: Lacks the chlorine atom, affecting its chemical properties and applications.

    6-bromo-7-fluoro-1H-indole:

Uniqueness

6-chloro-7-fluoro-1H-indole is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct electronic and steric effects. These modifications can enhance its reactivity in synthetic applications and its efficacy in biological systems compared to other indole derivatives.

Properties

IUPAC Name

6-chloro-7-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEAQMMQYFSXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259860-04-3
Record name 6-chloro-7-fluoro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-7-fluoroindole-2-carboxylic acid (2.1 g, 9.8 mmol) and diphenyl ether (30 mL) was heated under reflux for 4 h, cooled to room temperature and purified by column chromatography [SiO2; heptane-ethyl acetate (99:1 to 10:1)] to give the product (1.04 g, 63% yield) as a pale brown oil: IR νmax (Nujol)/cm−1 3460, 1573, 1490, 1446, 1201, 802 and 619; NMR δH (400 MHz, CDCl3) 6.44 (1H, brs) 7.04-7.09 (1H, m) 7.21-7.26 (1H, m) 7.30-7.34 (1H, m) and 8.40 (1H, brs).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

Methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate Sodium (2.32 g, 100 mmol) was added portionwise to stirred methanol (200 mL) at 0° C. under Ar. The mixture was stirred for 1 h and cooled to −15° C. A solution of 4-chloro-3-fluorobenzaldehyde (4.0 g, 25 mmol), methyl azidoacetate (8.7 g, 75 mmol) in methanol (20 mL) was added. The mixture was stirred for 3 h, warmed to 4° C. and stirred for 16 h and partitioned between water (300 mL) and ether (3×200 mL). The organic extracts were combined and washed with brine (2×), dried (magnesium sulfate) and concentrated in vacuo to give an orange solid. Recrystallisation (methanol) gave the product (5.09 g, 80% yield) as a pale yellow solid: IR νmax (Nujol)/cm−1 2115, 1708, 1616, 1234, 1060, 896, 818 and 616; NMR δH (400 MHz, CDCl3) 3.82 (3H, s) 6.64 (1H, s) 7.35-7.46 (2H, m) 7.74-7.78 (1H, m).
Name
Methyl 2-azido-3-(4-chloro-3-fluorophenyl)propenoate Sodium
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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